molecular formula C21H25IN4O3 B14224618 Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-64-6

Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide

Cat. No.: B14224618
CAS No.: 824406-64-6
M. Wt: 508.4 g/mol
InChI Key: FRKBVQFHYZJUOQ-RDTXWAMCSA-N
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Description

Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is a synthetic compound that belongs to the class of dipeptides Dipeptides are molecules consisting of two amino acids linked by a single peptide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide typically involves the following steps:

    Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Introduction of Iodophenyl Group: The iodophenyl group is introduced through a substitution reaction using an appropriate iodinating agent.

    Deprotection: The protecting groups are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high efficiency. The process includes optimization of reaction conditions, purification steps such as high-performance liquid chromatography (HPLC), and quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, yielding a phenylalanine derivative.

    Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Iodophenol derivatives.

    Reduction: Phenylalanine derivatives.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.

    Biology: Investigated for its potential role in modulating biological processes and as a probe for studying protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
  • Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide
  • Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide

Uniqueness

Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is unique due to its specific stereochemistry and the presence of the iodophenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

824406-64-6

Molecular Formula

C21H25IN4O3

Molecular Weight

508.4 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(2-iodophenyl)methyl]-3-phenylpropanamide

InChI

InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-7-3-2-4-8-15)21(29)24-13-16-9-5-6-10-17(16)22/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18-/m1/s1

InChI Key

FRKBVQFHYZJUOQ-RDTXWAMCSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN

Origin of Product

United States

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